

Cross-species comparison of Velagliflozin proline pharmacokinetics

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Compound of Interest

Compound Name: *Velagliflozin proline*

Cat. No.: *B10857724*

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Cross-Species Pharmacokinetic Comparison of Velagliflozin Proline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetics of **velagliflozin proline**, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, across different animal species. The data presented is intended to support research and development efforts in veterinary and potentially human medicine. **Velagliflozin proline** has been primarily studied in felines for the management of diabetes mellitus.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of velagliflozin following oral administration in cats. Currently, detailed pharmacokinetic data for other species such as ponies are limited in the public domain.

Species	Dosage	Tmax (median)	Cmax (mean \pm SD)	AUC0-last (mean \pm SD)	Half-life (mean \pm SD)
Cat	1 mg/kg, once daily	0.25 hours	1030 \pm 361 ng/mL	3295 \pm 1098 day \cdot ng/mL	3.68 \pm 0.34 hours

Experimental Protocols

Feline Oral Administration Study

Objective: To determine the pharmacokinetic profile of velagliflozin in cats.

Methodology:

- Subjects: Healthy, fasted cats.[\[1\]](#)
- Administration: A single oral dose of 1 mg/kg of velagliflozin oral solution was administered. [\[1\]](#) The solution can be given directly into the mouth or with a small amount of wet food.[\[1\]](#)[\[2\]](#)
- Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of velagliflozin.
- Bioanalytical Method: Plasma concentrations of velagliflozin were quantified using a validated bioanalytical method.
- Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate standard pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life.[\[1\]](#)

Equine (Pony) Oral Administration Study

Objective: To evaluate the effect of velagliflozin on insulin dysregulation in ponies.

Methodology:

- Subjects: Insulin-dysregulated ponies.[\[3\]](#)
- Administration: Velagliflozin was administered orally once daily at a dose of 0.3 mg/kg. The powder was dissolved in an aqueous carrier and delivered by oral syringe.[\[3\]](#)
- Efficacy Assessment: The study focused on the pharmacodynamic effects, specifically the reduction of post-prandial hyperinsulinemia, which was assessed through a diet challenge at various time points during the treatment period.[\[3\]](#) Blood samples were collected 2 and 4 hours after feeding to measure blood glucose and serum insulin concentrations.[\[3\]](#)

Visualizations

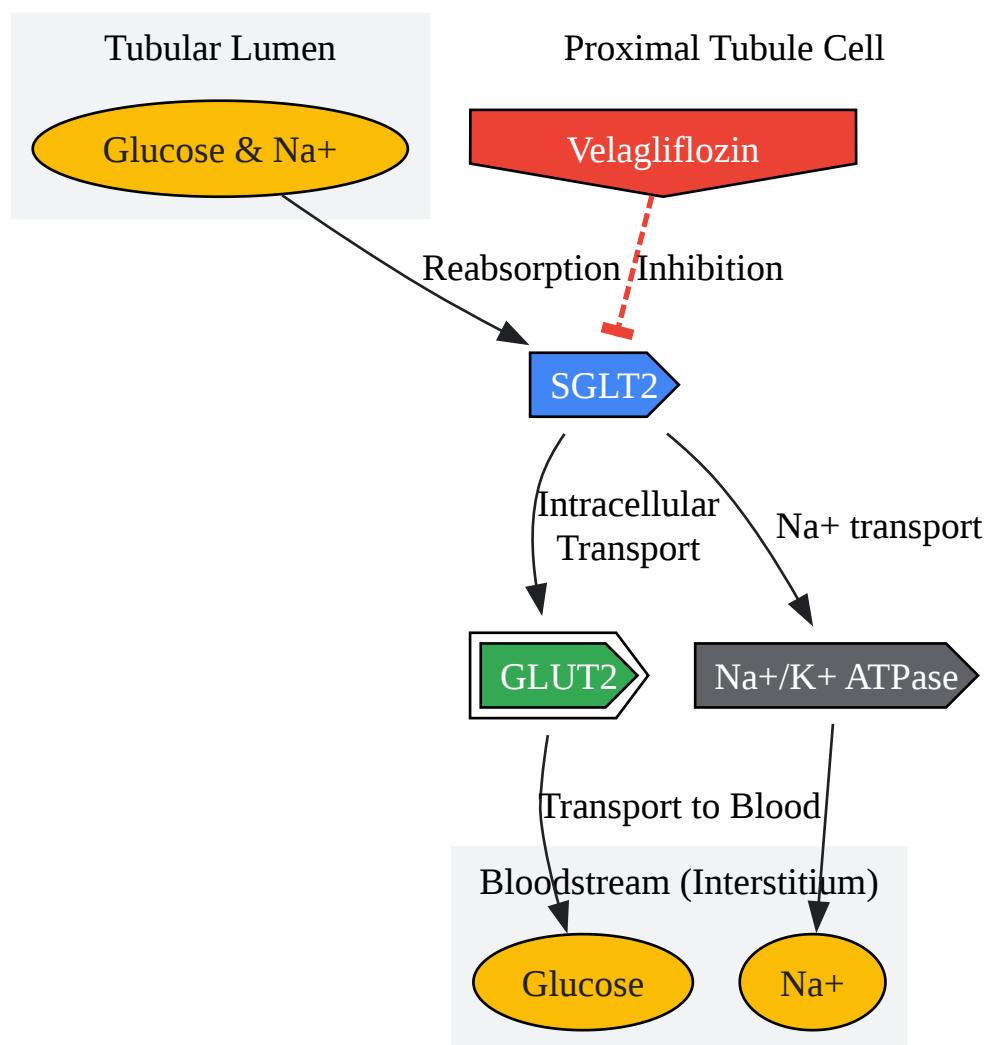
Velagliflozin Experimental Workflow in Feline Pharmacokinetic Study



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Caption: Feline pharmacokinetic study workflow.

Signaling Pathway of Velagliflozin in the Renal Proximal Tubule



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Caption: Mechanism of SGLT2 inhibition by Velagliflozin.

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- 2. SENVELGO® (velagliflozin oral solution) | Boehringer Ingelheim Animal Health [bi-animalhealth.com]
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